Carebastine-d6

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Unlabeled carebastine co-elutes and shares identical MRM transitions with the target analyte, preventing unambiguous LC-MS/MS differentiation. Carebastine-d6, a deuterated SIL-IS incorporating six deuterium atoms, produces a distinct +6 Da mass shift for accurate quantification. • Corrects matrix effects, ion suppression/enhancement, and extraction variability per ICH M10 bioanalytical guidelines. • Enables validated carebastine quantification in human plasma (LLOQ 1.00 ng/mL, range 1.00-300 ng/mL) for ANDA bioequivalence studies under fasting and fed conditions. • Supplied with full characterization data (chemical purity ≥95%, isotopic purity ≥98%) for AMV, QC, and stability-indicating assays.

Molecular Formula C32H43NO4
Molecular Weight 511.7 g/mol
Cat. No. B12363215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarebastine-d6
Molecular FormulaC32H43NO4
Molecular Weight511.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3CCCCC3)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C32H43NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3,5-6,10-11,15-18,26,28,30H,4,7-9,12-14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D,30D
InChIKeyJGGVOGLKQCTHPG-MIAGSJCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carebastine-d6 SIL-IS for Bioanalysis


Carebastine-d6 is a deuterium-labeled analog of carebastine, the active carboxylic acid metabolite of the second-generation antihistamine ebastine [1]. The compound incorporates six deuterium atoms (molecular formula C32H37D6NO4, MW 511.73), rendering it chemically and physically near-identical to the unlabeled analyte while producing a distinct mass shift detectable by mass spectrometry . As a stable isotope-labeled internal standard (SIL-IS), Carebastine-d6 is specifically designed to correct for matrix effects, ionization suppression or enhancement, and extraction variability during quantitative LC-MS/MS analysis of carebastine in biological matrices [2].

Carebastine-d6 Substitution Risks


Generic substitution with unlabeled carebastine fails as an internal standard because it co-elutes with the target analyte and shares identical MRM transitions, preventing mass spectrometric differentiation and rendering quantitative correction impossible [1]. Substitution with alternative deuterated forms (e.g., Carebastine-d5) introduces unverified chromatographic and ionization behavior; the precise retention time shift, ion suppression characteristics, and extraction recovery profile of each deuterated species must be independently validated per ICH M10 bioanalytical guidelines. Interchanging labeled standards without revalidation compromises method accuracy and may invalidate regulatory submissions for ANDA or clinical PK studies [2].

Carebastine-d6 Validated Performance in LC-MS/MS


Wide Linear Range Quantification with ICH Validation

In a fully validated LC-MS/MS method employing Carebastine-d6 as the internal standard, carebastine quantification achieved a linear calibration range of 1.013–1005.451 ng/mL in human plasma, spanning approximately three orders of magnitude [1]. The method met ICH acceptance criteria for precision (intra-day and inter-day CV% <15%), accuracy (85–115% recovery), ruggedness, and robustness across the entire validated range. Without a deuterated internal standard, achieving this dynamic range while maintaining accuracy across low (LOQ 1.013 ng/mL) and high concentrations in a protein-rich matrix would be analytically untenable due to uncompensated ion suppression effects.

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Precision and Accuracy at Low and High QC Levels

In a validated LC-MS/MS method using Carebastine-d6 as internal standard, quality control (QC) samples at LLOQ (1.00 ng/mL), low (3.00 ng/mL), medium (120 ng/mL), and high (240 ng/mL) concentrations met ICH acceptance criteria with intra-day precision (CV) ranging from 2.8% to 8.6% and inter-day precision from 3.5% to 9.2%, while accuracy (% nominal) ranged from 92.5% to 107.3% [1]. The method was successfully applied to a clinical pharmacokinetic study in healthy Chinese volunteers following a 10 mg ebastine oral dose, generating Cmax values of 143 ± 68.4 ng/mL (fasting) and 176 ± 68.4 ng/mL (fed) and half-life values of 17.4 ± 4.97 h and 20.0 ± 4.97 h, respectively [1].

Bioanalysis Method Validation Precision and Accuracy

Six-Deuterium Labeling for Mass Separation

Carebastine-d6 incorporates six deuterium atoms (molecular formula C32H37D6NO4) versus the five deuterium atoms present in the alternative commercially available form Carebastine-d5 . A larger mass shift (+6 Da vs. +5 Da) provides a greater separation margin from the M+1 and M+2 natural abundance isotopic peaks of the unlabeled analyte, thereby reducing potential isotopic crosstalk and improving quantification accuracy at low analyte concentrations near the LLOQ. Isotopic enrichment specifications for Carebastine-d6 typically require ≥98% deuterium incorporation, ensuring minimal contribution from partially labeled species [1].

Isotopic Purity Mass Spectrometry Internal Standard Selection

Full Regulatory Characterization for ANDA and DMF Filing

Carebastine D6 is supplied with detailed characterization data compliant with regulatory guidelines, including Certificate of Analysis (CoA) documentation specifying isotopic purity, chemical purity (≥95–98%), and structural confirmation by NMR and LC-MS [1]. This documentation supports analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [1]. In contrast, procurement of lower-purity reference standards or in-house synthesized internal standards lacking full regulatory documentation creates additional validation burden and may face rejection during regulatory review.

Regulatory Compliance Quality Control Pharmaceutical Analysis

Carebastine-d6 Research and Industrial Applications


Bioequivalence and Clinical PK Studies

Carebastine-d6 serves as the deuterated internal standard in validated LC-MS/MS methods for quantifying carebastine in human plasma, enabling accurate determination of pharmacokinetic parameters including Cmax (143–176 ng/mL), Tmax (5.00–6.14 h), and elimination half-life (17.4–20.0 h) following ebastine administration [1]. These data support ANDA submissions requiring demonstration of bioequivalence between test and reference ebastine formulations under both fasting and fed conditions.

API Quality Control and Stability Testing

Carebastine-d6 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control applications during commercial production of carebastine [2]. The compound can be employed as an internal standard for stability-indicating assays that monitor carebastine degradation products under ICH stress conditions.

CYP3A4 and CYP2J2 Drug-Drug Interaction Studies

Carebastine is formed from ebastine via CYP3A4-mediated metabolism, and the compound has been used as a probe substrate to investigate CYP3A4 catalytic properties relative to CYP3A5 [3]. Carebastine-d6 enables accurate quantification of carebastine formation in human liver microsome assays used to assess CYP3A4 inhibition or induction by co-administered drugs, with quantification supported by validated LC-MS/MS methods achieving 1.00 ng/mL LLOQ [1].

Forensic and Clinical Toxicology Confirmation

In forensic or clinical toxicology settings where unambiguous identification and quantification of carebastine is required to confirm ebastine ingestion or exposure, Carebastine-d6 provides a definitive internal standard for LC-MS/MS confirmation methods. The validated method using Carebastine-d6 IS achieves acceptable precision and accuracy across 1.00–300 ng/mL, sufficient to detect therapeutic carebastine concentrations in plasma following standard 10–20 mg ebastine doses [1].

Technical Documentation Hub

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